(3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Overview
Description
“(3S,4S)-benzyl 4-amino-3-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C13H18N2O3. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a 4-amino-3-hydroxypiperidine-1-carboxylate moiety . The molecular weight is 250.298.Physical and Chemical Properties Analysis
This compound has a molecular weight of 250.298. More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Pharmacological Research
The compound "(3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate" is related to pharmacological research through its involvement in the study of stereochemistry and pharmacology of opioids. For instance, research on Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, highlights the importance of stereochemistry in the pharmacological activity of such compounds. This review summarizes studies on the stereochemistry of ohmefentanyl and its analogs, demonstrating the impact of structural modifications on biological activity. These studies provide insights into ligand-receptor interactions, offering a basis for developing pharmacophores for opioid receptors (Brine et al., 1997).
Toxicity Studies
The compound also finds application in toxicity studies, where the focus is on understanding the safety and environmental impact of related compounds. For example, research on the toxicity of aminoxyl radicals, which share structural similarities with "this compound," indicates that these radicals generally possess low toxicity and are not mutagenic. Such studies contribute to the safety assessment of similar compounds in various applications, including pharmaceuticals (Sosnovsky, 1992).
Synthetic Chemistry
In the field of synthetic chemistry, the compound is relevant for its use in the synthesis of bioactive and pharmaceutical agents. Research on biomass-derived levulinic acid for drug synthesis mentions the importance of compounds with similar functional groups for synthesizing value-added chemicals and drugs. Such compounds play a critical role in developing novel synthetic routes that are more efficient, cost-effective, and environmentally friendly (Zhang et al., 2021).
Safety and Hazards
Mechanism of Action
Mode of Action
The tert-butyl group in chemistry and biology is known for its unique reactivity pattern . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group, a part of the compound, is known to be involved in various biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREUZCYJWPQPJX-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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